molecular formula C12H20O4S B14595971 Diethyl [(methylsulfanyl)methyl](prop-1-en-2-yl)propanedioate CAS No. 60153-24-4

Diethyl [(methylsulfanyl)methyl](prop-1-en-2-yl)propanedioate

Cat. No.: B14595971
CAS No.: 60153-24-4
M. Wt: 260.35 g/mol
InChI Key: QVYDRSVFAAMRQP-UHFFFAOYSA-N
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Description

Diethyl (methylsulfanyl)methylpropanedioate is an organic compound with a complex structure that includes ester and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (methylsulfanyl)methylpropanedioate typically involves the alkylation of enolate ions. The enolate ion is formed by the reaction of diethyl propanedioate with a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of enolate ion alkylation and esterification reactions are likely employed on a larger scale with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl (methylsulfanyl)methylpropanedioate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and thioethers.

Scientific Research Applications

Diethyl (methylsulfanyl)methylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (methylsulfanyl)methylpropanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in nucleophilic attacks, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (methylsulfanyl)methylpropanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

60153-24-4

Molecular Formula

C12H20O4S

Molecular Weight

260.35 g/mol

IUPAC Name

diethyl 2-(methylsulfanylmethyl)-2-prop-1-en-2-ylpropanedioate

InChI

InChI=1S/C12H20O4S/c1-6-15-10(13)12(8-17-5,9(3)4)11(14)16-7-2/h3,6-8H2,1-2,4-5H3

InChI Key

QVYDRSVFAAMRQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSC)(C(=C)C)C(=O)OCC

Origin of Product

United States

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